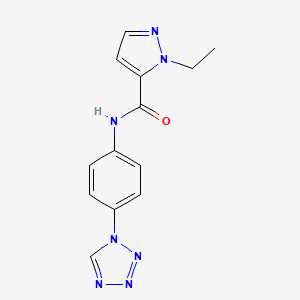

N-(4-(1H-tetrazol-1-yl)phenyl)-1-ethyl-1H-pyrazole-5-carboxamide

Description

Properties

IUPAC Name |

2-ethyl-N-[4-(tetrazol-1-yl)phenyl]pyrazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N7O/c1-2-19-12(7-8-15-19)13(21)16-10-3-5-11(6-4-10)20-9-14-17-18-20/h3-9H,2H2,1H3,(H,16,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCGAJEWSZMJRFU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CC=N1)C(=O)NC2=CC=C(C=C2)N3C=NN=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N7O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation of Hydrazines with Diketones

Cyclocondensation reactions between hydrazine derivatives and 1,3-diketones or acetylenic ketones offer regioselective pathways. For example, Guojing et al. demonstrated that chalcones react with arylhydrazines in the presence of copper triflate and ionic liquids ([bmim]PF6) to form 1,3,5-trisubstituted pyrazoles in ~82% yield. Ethylation at the pyrazole’s 1-position can be achieved by substituting hydrazine with ethylhydrazine during cyclocondensation. Post-synthesis, hydrolysis of ester groups (e.g., ethyl pyrazole-5-carboxylate) yields the carboxylic acid derivative.

1,3-Dipolar Cycloaddition of Diazo Compounds

Diazo compounds, such as ethyl diazoacetate, undergo 1,3-dipolar cycloaddition with alkynes to form pyrazoles. He et al. reported that phenylpropargyl reacts with ethyl α-diazoacetate catalyzed by zinc triflate, yielding pyrazole-5-carboxylates in 89% efficiency. This method’s advantage lies in its simplicity and scalability, though substituent orientation requires careful substrate design.

Table 1: Comparison of Pyrazole Core Synthesis Methods

Preparation of 4-(1H-Tetrazol-1-yl)aniline

The tetrazole-functionalized aniline component is synthesized via nitrile-to-tetrazole conversion . Swetha et al. detailed a protocol where pyrazole nitriles react with sodium azide and triethyl ammonium chloride in DMF under reflux (24–48 hours), forming 2H-tetrazoles. To achieve the 1H-tetrazol-1-yl regioisomer, Lewis acids (e.g., ZnCl2) or elevated temperatures (100–120°C) are employed to favor thermodynamic control. Starting with 4-cyanoaniline, this method delivers 4-(1H-tetrazol-1-yl)aniline in 70–85% yield after recrystallization.

Key Consideration : Competing 2H-tetrazole formation necessitates precise reaction monitoring. Catalytic systems involving ammonium salts or microwave assistance can enhance regioselectivity.

Carboxamide Coupling: Convergent Synthesis

The final step involves coupling the pyrazole-5-carboxylic acid with 4-(1H-tetrazol-1-yl)aniline. A patent by CN102285899B discloses a sulfonyl chloride-mediated coupling strategy:

Sulfonyl Chloride Activation

The pyrazole-5-carboxylic acid is activated in situ using sulfonyl chloride (e.g., TsCl) in the presence of a base (e.g., triethylamine). Subsequent reaction with 4-(1H-tetrazol-1-yl)aniline forms the carboxamide bond. Optimal conditions (-10°C to +20°C, stoichiometric sulfonyl chloride) achieve yields exceeding 90%.

Table 2: Coupling Reaction Optimization

| Activator | Base | Solvent | Temperature (°C) | Yield (%) | Source |

|---|---|---|---|---|---|

| TsCl | Et3N | THF | 0–20 | 92 | |

| ClCO2Et | DIPEA | DCM | 25 | 85 |

Alternative Coupling Agents

While sulfonyl chlorides are preferred for scalability, carbodiimides (e.g., EDCl/HOBt) offer viable alternatives. However, these agents often require longer reaction times (12–24 hours) and generate stoichiometric waste.

Challenges and Mitigation Strategies

Regiochemical Control in Pyrazole Formation

Unsymmetrical diketones or alkynes may yield regioisomeric pyrazoles. Katritzky et al. resolved this by employing α-benzotriazolylenones, which enhance acidity at specific positions, directing substitution.

Tetrazole Regioselectivity

The 1H-vs-2H tetrazole dichotomy is addressed using sterically hindered catalysts (e.g., [bmim]PF6) or sequential protection-deprotection of the aniline group.

Purification and Characterization

Chromatography or recrystallization (ethanol/chloroform) isolates intermediates. LC-MS and NMR confirm structural integrity, particularly the tetrazole’s 1H configuration.

Chemical Reactions Analysis

Types of Reactions

N-(4-(1H-tetrazol-1-yl)phenyl)-1-ethyl-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.

Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Hydrogen peroxide, potassium permanganate.

Reducing agents: Lithium aluminum hydride, sodium borohydride.

Catalysts: Zinc salts, palladium on carbon.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

Pharmacological Activities

The compound's structure incorporates both tetrazole and pyrazole moieties, which are known to exhibit a variety of biological activities. The following sections detail the specific applications and effects observed in various studies.

Anticancer Activity

Research has demonstrated that derivatives containing pyrazole and tetrazole rings possess promising anticancer properties. A study highlighted the synthesis of several pyrazole derivatives and their evaluation against different cancer cell lines, revealing significant cytotoxic effects. For instance, compounds similar to N-(4-(1H-tetrazol-1-yl)phenyl)-1-ethyl-1H-pyrazole-5-carboxamide showed growth inhibition percentages ranging from 51% to 86% against various human cancer cell lines, including breast and colon cancers .

Table 1: Anticancer Activity of Pyrazole Derivatives

| Compound Name | Cell Line Tested | Growth Inhibition (%) |

|---|---|---|

| Compound A | MDA-MB-231 | 85.26 |

| Compound B | HCT-116 | 67.55 |

| Compound C | A549 | 56.88 |

Antimicrobial Properties

Tetrazole derivatives have been reported to exhibit antimicrobial activities, making them candidates for developing new antibiotics. In particular, the incorporation of tetrazole into the structure enhances the compound's ability to interact with microbial targets, leading to effective inhibition of bacterial growth .

Anti-inflammatory Effects

The anti-inflammatory potential of pyrazole derivatives has also been investigated. Compounds similar to this compound have shown efficacy in reducing inflammation in various experimental models. This effect is attributed to their ability to inhibit pro-inflammatory cytokines and enzymes involved in the inflammatory process .

Enzyme Inhibition

Many studies indicate that this compound acts as an inhibitor of specific enzymes involved in cancer progression and inflammation. For example, it may inhibit cyclooxygenase enzymes (COX), which play a significant role in inflammation and pain pathways .

Interaction with Biological Targets

The presence of the tetrazole ring allows for enhanced binding interactions with biological targets due to its nitrogen-rich structure, which can facilitate hydrogen bonding and electrostatic interactions with proteins involved in disease processes .

Case Studies

Several case studies have documented the synthesis and biological evaluation of compounds related to this compound:

Synthesis and Evaluation

A notable study synthesized a series of pyrazole derivatives, including the target compound, and evaluated their anticancer activity against multiple cell lines. The results indicated that modifications at various positions on the pyrazole ring could enhance anticancer properties significantly .

Clinical Implications

The potential for clinical applications is underscored by ongoing research into formulations that incorporate this compound as a lead structure for drug development aimed at treating cancer and inflammatory diseases .

Mechanism of Action

The mechanism of action of N-(4-(1H-tetrazol-1-yl)phenyl)-1-ethyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring can mimic carboxylic acids, allowing the compound to bind to active sites of enzymes and inhibit their activity. The pyrazole ring can interact with various receptors, modulating their function and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

- N-(4-(1H-tetrazol-1-yl)phenyl)isonicotinamide

- N-(4-(1H-tetrazol-1-yl)phenyl)-1H-pyrazole-3-carboxamide

- N-(4-(1H-tetrazol-1-yl)phenyl)-1H-imidazole-5-carboxamide

Uniqueness

N-(4-(1H-tetrazol-1-yl)phenyl)-1-ethyl-1H-pyrazole-5-carboxamide stands out due to its unique combination of tetrazole and pyrazole rings, which confer distinct biological activities. This dual functionality allows it to interact with a broader range of molecular targets compared to similar compounds .

Biological Activity

N-(4-(1H-tetrazol-1-yl)phenyl)-1-ethyl-1H-pyrazole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a tetrazole ring, which is known for its bioisosteric properties, closely resembling carboxylic acid groups while offering reduced toxicity. The molecular formula is , with a molecular weight of 283.29 g/mol . The structural characteristics contribute to its pharmacological profile.

Antimicrobial Activity

Research has indicated that compounds containing tetrazole and pyrazole moieties exhibit potent antimicrobial properties. For instance, derivatives similar to this compound have shown effectiveness against various bacterial strains and fungi. A study reported that certain pyrazole derivatives demonstrated significant inhibition against Mycobacterium tuberculosis with IC50 values in the range of 6.25 µg/mL .

Anti-inflammatory Effects

The anti-inflammatory potential of pyrazole derivatives, including the compound , has been extensively studied. One research highlighted that certain derivatives exhibited up to 85% inhibition of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) at concentrations as low as 10 µM . This suggests that this compound may also possess similar anti-inflammatory properties.

Cardiotonic Activity

This compound has been evaluated for its cardiotonic effects through inhibition of phosphodiesterases (PDE). In a study assessing a series of related compounds, significant inhibitory activity against human PDE3A was observed, with some derivatives exhibiting IC50 values as low as 0.24 µM . This indicates potential for developing new cardiotonic agents based on this scaffold.

The biological activities of this compound can be attributed to several mechanisms:

- Inhibition of Pro-inflammatory Cytokines : The compound may inhibit pathways leading to the release of pro-inflammatory cytokines such as TNF-α and IL-6.

- Phosphodiesterase Inhibition : By inhibiting PDE3A, the compound can enhance intracellular cAMP levels, contributing to cardiotonic effects.

- Antimicrobial Mechanisms : The presence of the tetrazole ring enhances the compound's ability to disrupt microbial cell processes.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds:

Q & A

Basic: What are the established synthetic routes for N-(4-(1H-tetrazol-1-yl)phenyl)-1-ethyl-1H-pyrazole-5-carboxamide, and how can reaction conditions be optimized for higher yields?

Methodological Answer:

The synthesis typically involves multi-step reactions:

- Pyrazole ring formation : Cyclocondensation of β-diketones with hydrazine derivatives under acidic conditions (e.g., HCl in ethanol) .

- Carboxamide coupling : Activation of the carboxylic acid intermediate using thionyl chloride (SOCl₂) to form an acyl chloride, followed by reaction with 4-(1H-tetrazol-1-yl)aniline in the presence of a base (e.g., triethylamine) .

- Purification : Column chromatography (silica gel, eluent: dichloromethane/ethyl acetate) or recrystallization from ethyl acetate/hexane mixtures .

Optimization : Adjusting solvent polarity (DMF vs. ethanol), reaction temperature (reflux vs. RT), and stoichiometry of reagents can improve yields. Reaction progress should be monitored via TLC and NMR .

Advanced: How can spectroscopic and crystallographic data resolve ambiguities in the compound’s molecular conformation?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies substituent positions (e.g., ethyl group at pyrazole-N1, tetrazole at phenyl-C4) by analyzing coupling constants and splitting patterns .

- X-ray crystallography : Resolves dihedral angles between aromatic rings (e.g., pyrazole-phenyl vs. phenyl-tetrazole planes) and hydrogen-bonding networks critical for intermolecular interactions . Example: In analogous pyrazole carboxamides, phenyl and pyridine rings exhibit dihedral angles >80°, influencing target binding .

- Infrared (IR) spectroscopy : Confirms carboxamide (C=O stretch ~1650 cm⁻¹) and tetrazole (N-H stretch ~3400 cm⁻¹) functional groups .

Advanced: What methodologies are used to investigate the compound’s biological targets and mechanisms of action?

Methodological Answer:

- Enzyme inhibition assays : Test activity against targets like Factor Xa (using chromogenic substrates, e.g., S-2222) to assess anticoagulant potential, as seen in structurally related pyrazole carboxamides .

- Cell-based assays : Evaluate antiproliferative effects (via MTT assay) and apoptosis markers (caspase-3 activation) in cancer cell lines. For example, tetrazole-containing analogs downregulate F-actin and paxillin in prostate cancer cells via Akt-mTOR pathway modulation .

- Molecular docking : Use software (AutoDock Vina) to predict binding interactions with protein targets (e.g., Factor Xa’s S1/S4 pockets) .

Advanced: How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced selectivity?

Methodological Answer:

- Modify substituents : Replace the ethyl group with bulkier alkyl chains (e.g., isopropyl) to improve selectivity for Factor Xa over trypsin, as demonstrated in razaxaban analogs .

- Bioisosteric replacement : Substitute tetrazole with carboxylate or sulfonamide groups to alter pharmacokinetics (e.g., logP, solubility) .

- In vitro screening : Test analogs against panels of related enzymes (e.g., thrombin, kallikrein) to assess selectivity. Use surface plasmon resonance (SPR) for binding affinity quantification .

Basic: What analytical techniques are critical for assessing the compound’s purity and stability?

Methodological Answer:

- High-Performance Liquid Chromatography (HPLC) : Quantify purity (>95%) using C18 columns and UV detection (λ = 254 nm). Monitor degradation under stress conditions (e.g., pH 3–9 buffers, 40–60°C) .

- Mass spectrometry (MS) : Confirm molecular weight (e.g., [M+H]⁺ for C₁₅H₁₅N₇O₂: expected m/z 326.12) and detect impurities .

- Thermogravimetric analysis (TGA) : Assess thermal stability (decomposition temperature >200°C) .

Advanced: How do computational methods complement experimental data in understanding conformational dynamics?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate optimized geometries and electronic properties (HOMO-LUMO gaps) to predict reactivity .

- Molecular dynamics (MD) simulations : Simulate interactions with lipid bilayers to estimate membrane permeability (logP ~3.5) .

- Pharmacophore modeling : Identify critical interaction points (e.g., hydrogen bonds with tetrazole N2/N3) for target binding .

Basic: What are the key challenges in scaling up synthesis for preclinical studies?

Methodological Answer:

- Intermediate stability : Protect moisture-sensitive intermediates (e.g., acyl chlorides) using inert atmospheres .

- Solvent selection : Replace DMF with ethanol or acetonitrile for greener chemistry and easier purification .

- Yield optimization : Use flow chemistry for exothermic steps (e.g., cyclocondensation) to improve reproducibility .

Advanced: How can in vitro and in vivo models elucidate metabolic pathways and toxicity profiles?

Methodological Answer:

- Hepatic microsome assays : Identify metabolites (e.g., hydroxylation at ethyl group) using LC-MS/MS .

- Rodent pharmacokinetics : Measure plasma half-life (t₁/₂) and bioavailability (F%) after oral administration .

- Toxicogenomics : Screen for off-target effects (e.g., CYP450 inhibition) via gene expression arrays .

Advanced: What crystallographic data reveal about intermolecular interactions impacting solid-state stability?

Methodological Answer:

- Hydrogen bonding : Tetrazole N-H forms intermolecular bonds with carboxamide carbonyl groups, stabilizing crystal lattices .

- π-π stacking : Phenyl and pyrazole rings align parallel (3.5–4.0 Å spacing), influencing solubility and melting point .

- Polymorphism screening : Use solvent evaporation (ethyl acetate/hexane) to isolate stable polymorphs with higher melting points .

Basic: What are the best practices for storing and handling this compound to ensure long-term stability?

Methodological Answer:

- Storage : Keep in amber vials at –20°C under argon to prevent oxidation and hydrolysis .

- Handling : Use anhydrous solvents (e.g., DMSO-d6 for NMR) to avoid moisture-induced degradation .

- Stability testing : Conduct accelerated aging studies (40°C/75% RH for 6 months) with periodic HPLC analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.